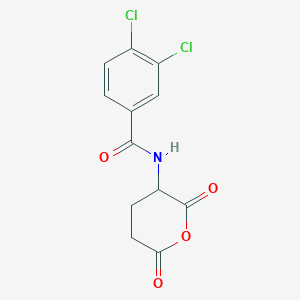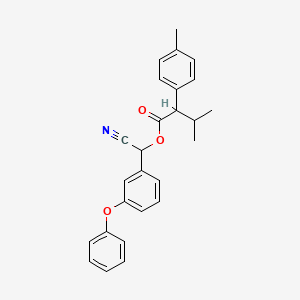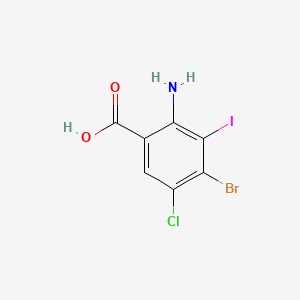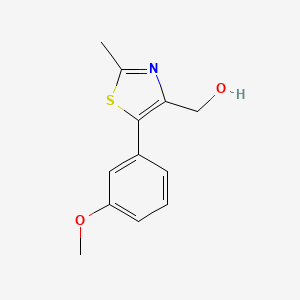
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of dichloro substituents on the benzene ring and a tetrahydro-pyran ring attached to the amide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 3-hydroxy-2,6-dioxo-tetrahydro-pyran.
Formation of Amide Bond: The carboxylic acid group of 3,4-dichlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid reacts with the amine group of 3-hydroxy-2,6-dioxo-tetrahydro-pyran to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl groups in the tetrahydro-pyran ring can be reduced to hydroxyl groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed for reduction reactions.
Major Products Formed
Substitution Products: Substitution reactions yield products where the chlorine atoms are replaced by nucleophiles.
Reduction Products: Reduction reactions result in the formation of hydroxyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorobenzamide: A simpler analog without the tetrahydro-pyran ring.
N-(2,6-Dioxo-tetrahydro-pyran-3-yl)-benzamide: Lacks the dichloro substituents on the benzene ring.
Uniqueness
3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide is unique due to the combination of dichloro substituents and the tetrahydro-pyran ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H9Cl2NO4 |
|---|---|
Molekulargewicht |
302.11 g/mol |
IUPAC-Name |
3,4-dichloro-N-(2,6-dioxooxan-3-yl)benzamide |
InChI |
InChI=1S/C12H9Cl2NO4/c13-7-2-1-6(5-8(7)14)11(17)15-9-3-4-10(16)19-12(9)18/h1-2,5,9H,3-4H2,(H,15,17) |
InChI-Schlüssel |
LHUMPWOBZPBWRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC(=O)C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)











